8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310501
InChI: InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25)
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Molecular Formula: C23H25N5O4
Molecular Weight: 435.5 g/mol

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC13310501

Molecular Formula: C23H25N5O4

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C23H25N5O4
Molecular Weight 435.5 g/mol
IUPAC Name 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C23H25N5O4/c1-26-20-19(21(30)27(2)23(26)31)28(14-17(29)15-32-18-11-7-4-8-12-18)22(25-20)24-13-16-9-5-3-6-10-16/h3-12,17,29H,13-15H2,1-2H3,(H,24,25)
Standard InChI Key FFLUCQHJFUWYLV-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=CC=C4)O

Introduction

Chemical Characteristics and Structural Analysis

The compound features a purine core substituted at multiple positions, including a benzylamino group at C8, a 2-hydroxy-3-phenoxypropyl chain at N7, and methyl groups at N1 and N3. Key physicochemical properties include:

PropertyValueSource
Molecular Weight435.48 g/mol
logP (Partition Coefficient)3.31
logSw (Water Solubility)-3.30 to -3.39
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2
Polar Surface Area78.97 Ų

The low water solubility (logSw ≈ -3.3) suggests limited bioavailability, necessitating formulation strategies for pharmaceutical use. The racemic stereochemistry further complicates its pharmacokinetic profile .

Synthesis and Derivation

The synthesis involves multi-step functionalization of xanthine scaffolds:

  • Alkylation: Introduction of the 2-hydroxy-3-phenoxypropyl moiety at N7 via nucleophilic substitution.

  • Amination: Attachment of the benzylamino group at C8 using benzylamine derivatives.

  • Methylation: N1 and N3 positions are methylated to enhance lipophilicity and receptor binding.

Critical challenges include optimizing reaction yields and managing stereochemical outcomes due to the racemic mixture . Comparative studies with related purine derivatives (e.g., 8-benzylaminoxanthines) highlight the importance of the phenoxypropyl chain in improving solubility and target specificity .

Biological Relevance and Mechanism of Action

As a xanthine derivative, this compound interacts with adenosine receptors (ARs), particularly A₂A AR, which regulates anti-inflammatory and neuroprotective pathways . Key findings include:

  • A₂A AR Affinity: Structural analogs demonstrate nanomolar binding affinities (e.g., Kᵢ ≈ 68–71 nM) .

  • Selectivity: The benzylamino and phenoxypropyl groups reduce off-target interactions with phosphodiesterases (PDEs) and monoamine oxidases (MAOs) .

  • Anti-Inflammatory Activity: In vivo models show suppression of cytokine release, suggesting utility in neurodegenerative diseases .

Challenges in Drug Development

ChallengeMitigation StrategySource
Low SolubilityNanoemulsions, prodrugs
Metabolic InstabilityCytochrome P450 inhibitors
Racemic MixtureChiral resolution

Comparative Analysis with Related Compounds

CompoundModificationslogPA₂A AR Kᵢ (nM)
Target CompoundC8-benzylamino, N7-phenoxy3.31~70
8-(4-Fluorobenzyl)xanthineC8-4-fluorobenzyl3.0285
7-(2-Hydroxypropyl)xanthineN7-hydroxypropyl2.89120

The phenoxypropyl chain enhances solubility compared to alkyl substituents, while the benzylamino group optimizes receptor affinity .

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